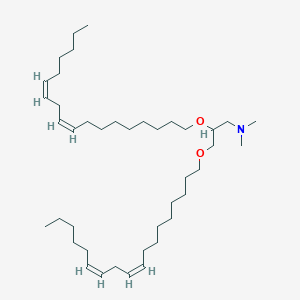

DLinDMA

描述

DLinDMA, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a cationic lipid . It is a key component of lipid nanoparticles (LNPs) and is used for siRNA delivery . It has been used in the development of mRNA vaccines against SARS-CoV-2 .

Synthesis Analysis

The synthesis of this compound involves the presence of a second double bond which further reduces the phase transition temperature . The incorporation of a third double bond (DLenDMA) has little additional effect .Molecular Structure Analysis

This compound has a molecular formula of C41H77NO2 . Its exact mass is 615.60 and its molecular weight is 616.072 . The structure of this compound can be divided into three main regions: the hydrocarbon chains, the linker, and the headgroup .科学研究应用

核酸类治疗药物和疫苗的递送

DLinDMA 是脂质纳米颗粒 (LNPs) 的关键组成部分,已被证明是递送核酸 (NA) 类治疗药物和疫苗的成功平台 . 可电离脂质成分(例如 this compound)在调节这些 LNPs 的效力和耐受性方面起着至关重要的作用 .

增强 LNPs 的融合性

This compound 的设计旨在改善 LNP 的融合性,促进有效载荷的胞质递送 . 这意味着它有助于 LNPs 与细胞膜融合,使治疗性有效载荷进入细胞。

促进内体逃逸

This compound 在促进 NA 有效载荷的内体逃逸方面起着至关重要的作用 . 这是实现脂质类 NA 递送平台的全部潜力的主要挑战,this compound 有助于克服这一挑战。

siRNA 的递送

This compound 可用于递送小干扰 RNA (siRNA),siRNA 是 RNA 干扰启动子,可触发互补靶 mRNA 的沉默 . 这对于基因调控和疾病治疗很重要。

克服血管屏障

作为药物的 siRNA 需要克服血管屏障,实现内吞作用和溶酶体逃逸,并避免核酸酶的作用降解 . This compound 有助于实现这一点。

mRNA 疫苗的佐剂

可电离的阳离子脂质 this compound 可以作为 mRNA 疫苗的有效佐剂,诱导强大的 T FH 细胞和 GC B 细胞反应,从而产生中和抗体 .

作用机制

Target of Action

The primary target of 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) is small interfering RNAs (siRNAs). These are RNA interference initiators that trigger the silencing of complementary target mRNAs and play a crucial role in gene regulation and disease treatment .

Mode of Action

1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) interacts with its targets, the siRNAs, by forming a lipid bilayer structure that encapsulates the siRNAs. This interaction is facilitated by the hydrophobic hydrocarbon chains of this compound, which interact with other lipid components . The ionizable cationic lipid this compound is formulated into lipid nanoparticles (LNPs), which can help to protect siRNAs from enzymatic degradation and the external environment .

Biochemical Pathways

The biochemical pathways affected by 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) are primarily those involved in RNA interference (RNAi). RNAi is a biological process where RNA molecules inhibit gene expression or translation by neutralizing targeted mRNA molecules. By delivering siRNAs, this compound can trigger the silencing of specific mRNAs, thereby regulating gene expression .

Pharmacokinetics

The pharmacokinetics of 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) are closely tied to its formulation into lipid nanoparticles (LNPs). These LNPs can protect siRNAs from enzymatic degradation and help them overcome the vascular barrier, achieve endocytosis and lysosomal escape . .

Result of Action

The result of the action of 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) is the efficient delivery of siRNAs into cells, leading to the silencing of target mRNAs. This can have various molecular and cellular effects, depending on the specific mRNAs that are targeted. For example, this compound can act as a potent adjuvant for mRNA vaccines to induce robust T FH cell and GC B cell responses to generate neutralizing antibodies .

属性

IUPAC Name |

N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQBIAXADRDUGK-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871258-12-7 | |

| Record name | Dlindma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DLINDMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

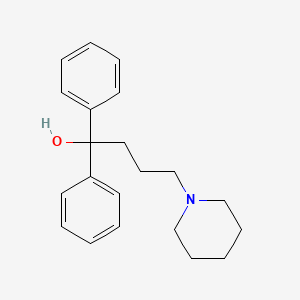

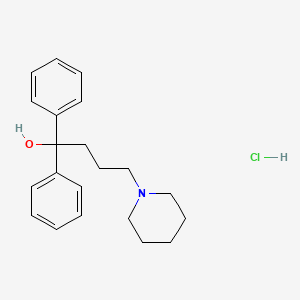

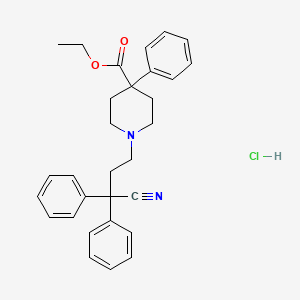

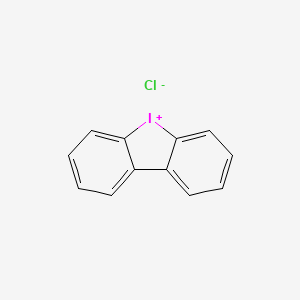

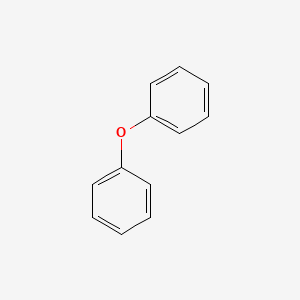

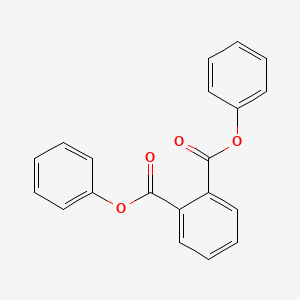

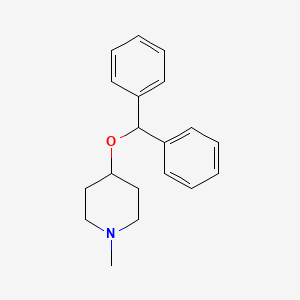

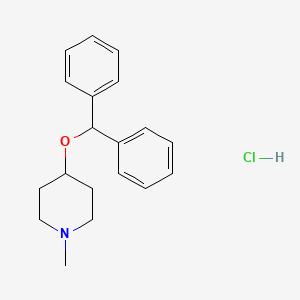

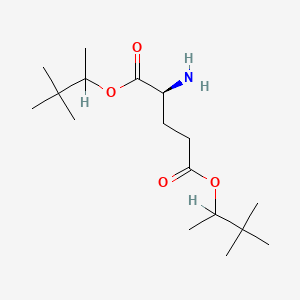

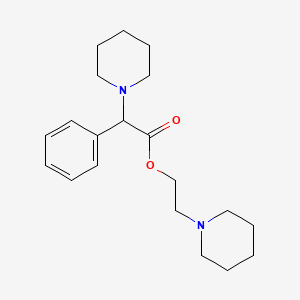

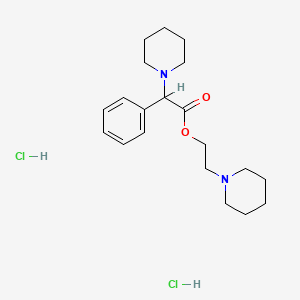

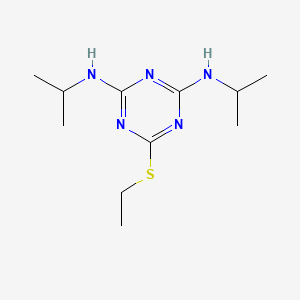

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。